molecular formula C15H13N3O B1207792 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one CAS No. 3214-64-0

2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one

Cat. No.: B1207792
CAS No.: 3214-64-0
M. Wt: 251.28 g/mol
InChI Key: LZORTVCIUAAACZ-UHFFFAOYSA-N
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Description

2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its fused benzene and pyrimidine rings, which are further substituted with methyl groups. It has a molecular formula of C15H13N3O and a molecular weight of 251.28 g/mol . Quinazolinone derivatives are known for their diverse biological activities, making them significant in pharmaceutical and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one typically involves the condensation of 2-aminobenzamide with 3-methyl-2-pyridinecarboxaldehyde under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid, and the mixture is heated to reflux .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of green chemistry approaches, such as deep eutectic solvents and microwave irradiation, has also been explored to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Methyl-4(3H)-quinazolinone
  • 3-(3-Methylpyridin-2-yl)quinazolin-4-one
  • 2,3-Dimethylquinazolin-4-one

Comparison: Compared to other quinazolinone derivatives, 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one exhibits unique properties due to the presence of both methyl and pyridine substituents. These structural features enhance its biological activity and make it a versatile scaffold for drug development .

Properties

IUPAC Name

2-methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-6-5-9-16-14(10)18-11(2)17-13-8-4-3-7-12(13)15(18)19/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZORTVCIUAAACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185919
Record name SRC-820 R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3214-64-0
Record name SRC-820 R
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003214640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SRC-820 R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetanthranil (4.5 g, 0.028 mole) was mixed with 2-amino-3-picoline (2.7 g, 0.025 mole) and the mixture was heated in an erlenmeyer flask, first at low heat and then at high heat over an open flame. The product was washed with ether and recrystallized from ethanol/water mixture. The yield was 3.7 g (58%), mp 135°-137° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One

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